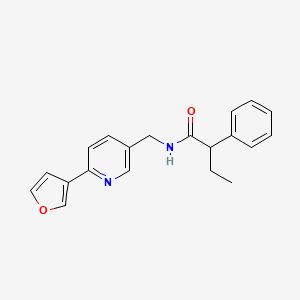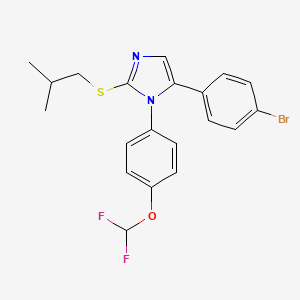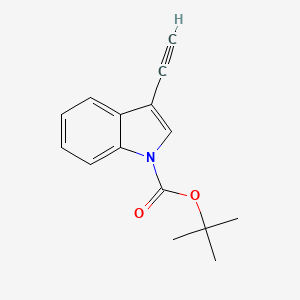
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, such as hypertension, heart failure, and edema. This compound is a member of the sulfonamide family and is characterized by its strong ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.
作用机制
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is based on its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, specifically in the thick ascending limb of the loop of Henle. This leads to increased excretion of these ions in the urine, which in turn leads to increased water excretion and decreased fluid retention. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has a vasodilatory effect, which can lead to decreased blood pressure.
Biochemical and Physiological Effects:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several biochemical and physiological effects on the body, including increased urine output, decreased fluid retention, decreased blood pressure, and decreased plasma volume. It also has an effect on electrolyte balance, specifically by increasing the excretion of sodium, chloride, potassium, and calcium ions in the urine. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can also lead to metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine.
实验室实验的优点和局限性
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several advantages for use in laboratory experiments, specifically in the study of renal function and electrolyte balance. It is a potent diuretic that can be used to induce changes in urine output and electrolyte excretion, and it has a well-established mechanism of action. However, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has several limitations, including the potential for side effects such as hypokalemia, metabolic alkalosis, and dehydration, which can affect the validity of experimental results.
未来方向
There are several potential future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential use in the treatment of other medical conditions. Additionally, further research is needed to fully understand the mechanisms underlying N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide's effects on renal function and electrolyte balance, as well as its potential long-term effects on the body.
合成方法
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex process that involves several steps, including the reaction of 3-amino-4-cyanopyridine with furfurylamine, followed by the reaction of the resulting intermediate with 2-phenylbutyric acid chloride. The final product is obtained after purification and isolation of the crude mixture.
科学研究应用
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been extensively studied in the field of pharmacology and has been shown to have a wide range of applications in clinical medicine. It is commonly used to treat hypertension, heart failure, and edema, and has also been shown to be effective in the management of acute renal failure, hypercalcemia, and hyperkalemia. In addition, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been studied in the treatment of various pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its ability to reduce pulmonary edema and improve lung function.
属性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZQYGDRFSLTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)
![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)



![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

